Cas no 2680709-37-7 (benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate)

ベンジル 3-(4-ヨード-1H-ピラゾール-1-イル)メチルアゼチジン-1-カルボキシレートは、有機合成化学において有用な中間体として知られる化合物です。この化合物は、アゼチジン環と4-ヨードピラゾール基を有する特徴的な構造を持ち、医薬品や農薬の開発において重要な役割を果たします。特に、ヨード基の存在により、パラジウムカップリング反応などのクロスカップリング反応に適した反応性を示します。また、ベンジルオキシカルボニル(Cbz)保護基を有することで、アゼチジン環の選択的な脱保護が可能であり、多段階合成において高い利便性を提供します。これらの特性から、本化合物は複雑な分子構築における重要な構築ブロックとして利用されています。

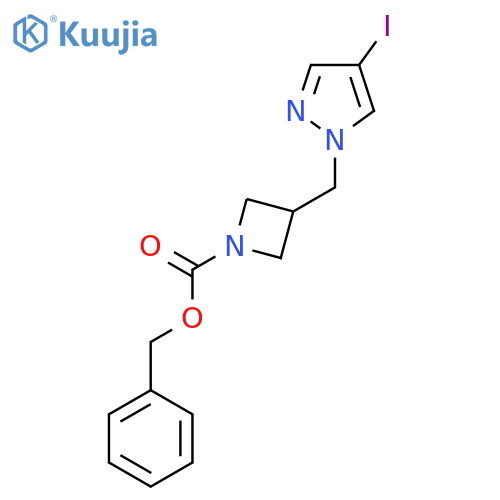

2680709-37-7 structure

商品名:benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate

benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

- 2680709-37-7

- EN300-28303054

- benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate

-

- インチ: 1S/C15H16IN3O2/c16-14-6-17-19(10-14)9-13-7-18(8-13)15(20)21-11-12-4-2-1-3-5-12/h1-6,10,13H,7-9,11H2

- InChIKey: JZJVVOFHZGGPIO-UHFFFAOYSA-N

- ほほえんだ: IC1C=NN(C=1)CC1CN(C(=O)OCC2C=CC=CC=2)C1

計算された属性

- せいみつぶんしりょう: 397.02872g/mol

- どういたいしつりょう: 397.02872g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 47.4Ų

benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28303054-0.25g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 95.0% | 0.25g |

$1432.0 | 2025-03-19 | |

| Enamine | EN300-28303054-0.1g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 95.0% | 0.1g |

$1371.0 | 2025-03-19 | |

| Enamine | EN300-28303054-1.0g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 95.0% | 1.0g |

$1557.0 | 2025-03-19 | |

| Enamine | EN300-28303054-10g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 10g |

$6697.0 | 2023-09-07 | ||

| Enamine | EN300-28303054-2.5g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 95.0% | 2.5g |

$3051.0 | 2025-03-19 | |

| Enamine | EN300-28303054-0.05g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 95.0% | 0.05g |

$1308.0 | 2025-03-19 | |

| Enamine | EN300-28303054-5.0g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 95.0% | 5.0g |

$4517.0 | 2025-03-19 | |

| Enamine | EN300-28303054-1g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 1g |

$1557.0 | 2023-09-07 | ||

| Enamine | EN300-28303054-5g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 5g |

$4517.0 | 2023-09-07 | ||

| Enamine | EN300-28303054-10.0g |

benzyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate |

2680709-37-7 | 95.0% | 10.0g |

$6697.0 | 2025-03-19 |

benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

2680709-37-7 (benzyl 3-(4-iodo-1H-pyrazol-1-yl)methylazetidine-1-carboxylate) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 13769-43-2(potassium metavanadate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量